molecular formula C17H34O3 B1288751 (R,R)-1,2,4-Trihydroxy-16-heptadecene CAS No. 24607-08-7

(R,R)-1,2,4-Trihydroxy-16-heptadecene

Cat. No.: B1288751
CAS No.: 24607-08-7
M. Wt: 286.4 g/mol
InChI Key: DFEHQWFIOMAGBM-IAGOWNOFSA-N
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Description

(R,R)-1,2,4-Trihydroxy-16-heptadecene is an organic compound characterized by the presence of three hydroxyl groups and a double bond within its 17-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-1,2,4-Trihydroxy-16-heptadecene typically involves multi-step organic reactions. One common method includes the reduction of corresponding ketones or aldehydes followed by selective hydroxylation. The reaction conditions often require the use of catalysts, such as palladium or platinum, and specific reagents like sodium borohydride or lithium aluminum hydride for reduction processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation and hydroxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(R,R)-1,2,4-Trihydroxy-16-heptadecene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(R,R)-1,2,4-Trihydroxy-16-heptadecene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (R,R)-1,2,4-Trihydroxy-16-heptadecene involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors, potentially modulating biological activities. The double bond may also participate in electron transfer reactions, influencing redox processes within cells .

Comparison with Similar Compounds

Similar Compounds

    (S,S)-1,2,4-Trihydroxy-16-heptadecene: The enantiomer of the compound, differing in the spatial arrangement of the hydroxyl groups.

    1,2,4-Trihydroxy-16-heptadecane: A saturated analog without the double bond.

    1,2,4-Trihydroxy-16-hexadecene: A homolog with a shorter carbon chain.

Uniqueness

(R,R)-1,2,4-Trihydroxy-16-heptadecene is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a double bond.

Properties

IUPAC Name

(2R,4R)-heptadec-16-ene-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h2,16-20H,1,3-15H2/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEHQWFIOMAGBM-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCCC(CC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCCCCCCC[C@H](C[C@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24607-08-7
Record name 16-Heptadecene-1,2,4-triol, (2R,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024607087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-HEPTADECENE-1,2,4-TRIOL, (2R,4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0760NA8RR0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R,R)-1,2,4-Trihydroxy-16-heptadecene
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